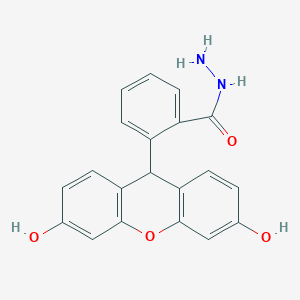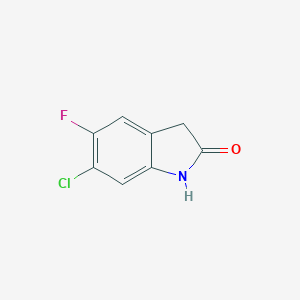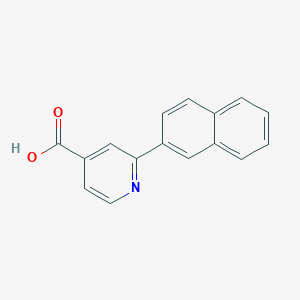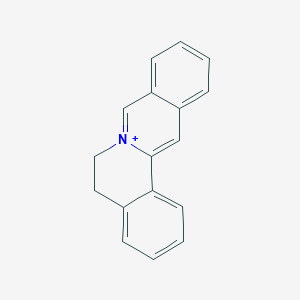
5,6-Dihydrodibenzo(a,g)quinolizinium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Dihydrodibenzo(a,g)quinolizinium is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a heterocyclic aromatic organic compound that has been synthesized using various methods. It has been found to have several biochemical and physiological effects and has been used in various lab experiments.
作用机制
The mechanism of action of 5,6-Dihydrodibenzo(a,g)quinolizinium is not fully understood. However, it has been found to interact with DNA and RNA by intercalation, which is the insertion of the compound between the base pairs of the nucleic acids. This interaction can lead to the inhibition of DNA and RNA synthesis, which is believed to be the mechanism behind the anti-cancer properties of the compound.
生化和生理效应
5,6-Dihydrodibenzo(a,g)quinolizinium has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, which is programmed cell death, in cancer cells. It has also been found to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and repair. Additionally, it has been shown to induce the production of reactive oxygen species, which can lead to oxidative stress in cells.
实验室实验的优点和局限性
The advantages of using 5,6-Dihydrodibenzo(a,g)quinolizinium in lab experiments include its ability to detect nucleic acids and proteins, its potential anti-cancer properties, and its potential applications in photodynamic therapy. However, there are also limitations to using this compound in lab experiments. One limitation is that it can be toxic to cells at high concentrations, which can affect the accuracy of the results. Additionally, the synthesis of the compound can be challenging and time-consuming, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of 5,6-Dihydrodibenzo(a,g)quinolizinium. One direction is to further investigate its potential applications in photodynamic therapy. Another direction is to study its interactions with other biomolecules, such as lipids and carbohydrates. Additionally, the development of new synthesis methods and the optimization of existing methods can lead to increased yields and better purity of the compound. Further research can also lead to a better understanding of the mechanism of action of the compound and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, 5,6-Dihydrodibenzo(a,g)quinolizinium is a heterocyclic aromatic organic compound that has been extensively studied for its potential applications in scientific research. It has been synthesized using various methods and has been found to have several biochemical and physiological effects. Its potential applications include the detection of nucleic acids and proteins, anti-cancer properties, and potential applications in photodynamic therapy. However, there are also limitations to using this compound in lab experiments, including its toxicity at high concentrations and the challenging synthesis process. Further research can lead to a better understanding of the compound's mechanism of action and its potential applications in the treatment of various diseases.
合成方法
The synthesis of 5,6-Dihydrodibenzo(a,g)quinolizinium can be achieved through various methods. One of the most common methods is the condensation reaction between 2-aminobiphenyl and 1,2-dihydrophenanthrene-4,5-dione. Another method involves the reaction of 2-aminobiphenyl with 1,2-dihydrophenanthrene-9,10-dione. The yield of the synthesis reaction can be increased by using a specific catalyst or by optimizing the reaction conditions.
科学研究应用
5,6-Dihydrodibenzo(a,g)quinolizinium has been extensively studied for its potential applications in scientific research. This compound has been used as a fluorescent probe for the detection of nucleic acids and proteins. It has also been used as a potential anti-cancer agent due to its ability to inhibit the proliferation of cancer cells. Additionally, it has been studied for its potential applications in the field of photodynamic therapy.
属性
CAS 编号 |
19716-69-9 |
|---|---|
产品名称 |
5,6-Dihydrodibenzo(a,g)quinolizinium |
分子式 |
C17H14N+ |
分子量 |
232.3 g/mol |
IUPAC 名称 |
5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium |
InChI |
InChI=1S/C17H14N/c1-2-7-15-12-18-10-9-13-5-3-4-8-16(13)17(18)11-14(15)6-1/h1-8,11-12H,9-10H2/q+1 |
InChI 键 |
UICBHOXXGLYZJH-UHFFFAOYSA-N |
SMILES |
C1C[N+]2=CC3=CC=CC=C3C=C2C4=CC=CC=C41 |
规范 SMILES |
C1C[N+]2=CC3=CC=CC=C3C=C2C4=CC=CC=C41 |
同义词 |
2,3,11-trimethoxy-5,6,13,13a-tetrahydro-8H-dibenzo(a,g)quinolizine protoberberine protoberberine hydroxide protoberberine iodide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Isopropoxy-5-methoxy-N-(1H-tetrazol-5-YL)benzo[B]thiophene-2-carboxamide--1H-imidazole (1:1)](/img/structure/B11592.png)
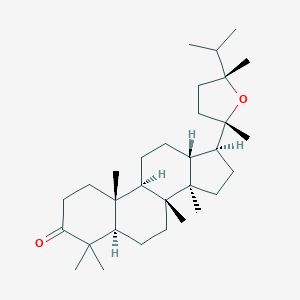
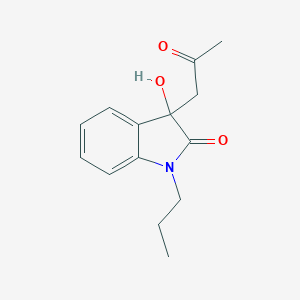
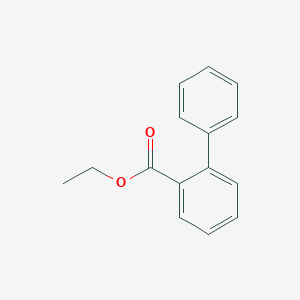
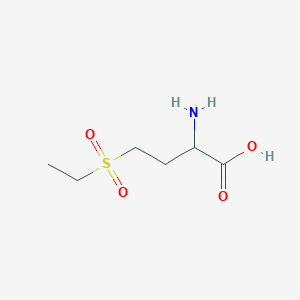
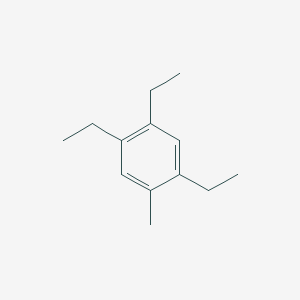
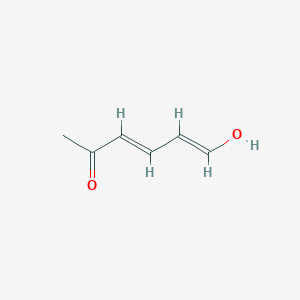
![1-[4-[(Z)-Prop-1-enyl]cyclohex-3-en-1-yl]ethanone](/img/structure/B11611.png)
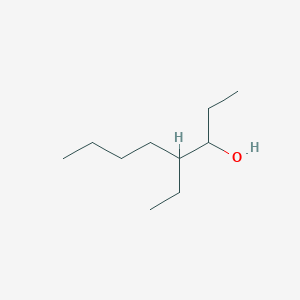
![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]-](/img/structure/B11617.png)
![3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,7-dibromo-5,6-dichlorophthalide](/img/structure/B11618.png)
